molecular formula C19H22ClNO2 B11690679 N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide

N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide

Cat. No.: B11690679
M. Wt: 331.8 g/mol
InChI Key: UJEKRKVGVQAVDM-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenyl group substituted with a butan-2-yl group and a chlorophenoxy group attached to a propanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(butan-2-yl)phenylamine. This intermediate is then reacted with 3-chlorophenoxyacetic acid under appropriate conditions to form the desired propanamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound may be utilized in the development of new materials, coatings, and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-(2-methylpropyl)phenyl]-2-(3-chlorophenoxy)propanamide
  • N-[4-(butan-2-yl)phenyl]-2-(4-chlorophenoxy)propanamide
  • N-[4-(butan-2-yl)phenyl]-2-(3-bromophenoxy)propanamide

Comparison: N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Compared to its analogs, the presence of the 3-chlorophenoxy group may enhance its biological activity and selectivity towards certain molecular targets. Additionally, the butan-2-yl group can influence the compound’s solubility and stability, making it suitable for specific applications.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(3-chlorophenoxy)propanamide

InChI

InChI=1S/C19H22ClNO2/c1-4-13(2)15-8-10-17(11-9-15)21-19(22)14(3)23-18-7-5-6-16(20)12-18/h5-14H,4H2,1-3H3,(H,21,22)

InChI Key

UJEKRKVGVQAVDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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